molecular formula C22H16Br2O4 B10888162 Benzene-1,4-diyl bis(3-bromo-4-methylbenzoate)

Benzene-1,4-diyl bis(3-bromo-4-methylbenzoate)

Cat. No.: B10888162
M. Wt: 504.2 g/mol
InChI Key: QIQPIQNIDXHCPI-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    Benzene-1,4-diyl bis(3-bromo-4-methylbenzoate): C16H10Br2O2\text{C}_{16}\text{H}_{10}\text{Br}_2\text{O}_2C16​H10​Br2​O2​

    .
  • It consists of a benzene ring (1,4-diyl) connected to two 3-bromo-4-methylbenzoate groups.
  • The compound is used in various applications due to its unique structure and properties.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride).

      Reaction Conditions: The reaction is typically carried out under mild conditions.

      Industrial Production: Industrial-scale production methods may involve modifications of this synthetic route or alternative approaches.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including substitution, oxidation, and reduction.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

      Major Products: The products formed from these reactions will vary based on the specific reaction type.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activity due to its unique structure.

      Medicine: May have applications in drug discovery or as a pharmacophore.

      Industry: Could be used in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • Molecular targets and pathways involved would need to be studied in context.
  • Comparison with Similar Compounds

    • Similar compounds include other bis-substituted benzenes or related heterocyclic structures.
    • Uniqueness lies in the combination of the 1,4-diyl benzene core with the 3-bromo-4-methylbenzoate groups.

    Properties

    Molecular Formula

    C22H16Br2O4

    Molecular Weight

    504.2 g/mol

    IUPAC Name

    [4-(3-bromo-4-methylbenzoyl)oxyphenyl] 3-bromo-4-methylbenzoate

    InChI

    InChI=1S/C22H16Br2O4/c1-13-3-5-15(11-19(13)23)21(25)27-17-7-9-18(10-8-17)28-22(26)16-6-4-14(2)20(24)12-16/h3-12H,1-2H3

    InChI Key

    QIQPIQNIDXHCPI-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C)Br)Br

    Origin of Product

    United States

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